Cas no 2228421-53-0 (3-(5-chloro-2-fluoropyridin-3-yl)propan-1-amine)

3-(5-Chloro-2-fluoropyridin-3-yl)propan-1-amine is a fluorinated pyridine derivative with a propylamine side chain, serving as a versatile intermediate in pharmaceutical and agrochemical synthesis. The chloro and fluoro substituents on the pyridine ring enhance its reactivity, enabling selective functionalization for the development of bioactive compounds. Its amine group provides a handle for further derivatization, making it valuable for constructing complex molecular architectures. The compound exhibits stability under standard conditions, ensuring reliable handling and storage. Its structural features are particularly useful in designing inhibitors, ligands, and other specialized chemicals, offering broad utility in medicinal chemistry and crop protection research.
3-(5-chloro-2-fluoropyridin-3-yl)propan-1-amine structure
2228421-53-0 structure
商品名:3-(5-chloro-2-fluoropyridin-3-yl)propan-1-amine
CAS番号:2228421-53-0
MF:C8H10ClFN2
メガワット:188.629804134369
CID:6173896
PubChem ID:155858790

3-(5-chloro-2-fluoropyridin-3-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

    • 3-(5-chloro-2-fluoropyridin-3-yl)propan-1-amine
    • 2228421-53-0
    • EN300-1976989
    • インチ: 1S/C8H10ClFN2/c9-7-4-6(2-1-3-11)8(10)12-5-7/h4-5H,1-3,11H2
    • InChIKey: ZTQOQZKCHRPPEG-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CN=C(C(=C1)CCCN)F

計算された属性

  • せいみつぶんしりょう: 188.0516542g/mol
  • どういたいしつりょう: 188.0516542g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 134
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

3-(5-chloro-2-fluoropyridin-3-yl)propan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1976989-0.1g
3-(5-chloro-2-fluoropyridin-3-yl)propan-1-amine
2228421-53-0
0.1g
$892.0 2023-09-16
Enamine
EN300-1976989-0.5g
3-(5-chloro-2-fluoropyridin-3-yl)propan-1-amine
2228421-53-0
0.5g
$974.0 2023-09-16
Enamine
EN300-1976989-5.0g
3-(5-chloro-2-fluoropyridin-3-yl)propan-1-amine
2228421-53-0
5g
$2940.0 2023-05-31
Enamine
EN300-1976989-2.5g
3-(5-chloro-2-fluoropyridin-3-yl)propan-1-amine
2228421-53-0
2.5g
$1988.0 2023-09-16
Enamine
EN300-1976989-10g
3-(5-chloro-2-fluoropyridin-3-yl)propan-1-amine
2228421-53-0
10g
$4360.0 2023-09-16
Enamine
EN300-1976989-10.0g
3-(5-chloro-2-fluoropyridin-3-yl)propan-1-amine
2228421-53-0
10g
$4360.0 2023-05-31
Enamine
EN300-1976989-1.0g
3-(5-chloro-2-fluoropyridin-3-yl)propan-1-amine
2228421-53-0
1g
$1014.0 2023-05-31
Enamine
EN300-1976989-0.05g
3-(5-chloro-2-fluoropyridin-3-yl)propan-1-amine
2228421-53-0
0.05g
$851.0 2023-09-16
Enamine
EN300-1976989-0.25g
3-(5-chloro-2-fluoropyridin-3-yl)propan-1-amine
2228421-53-0
0.25g
$933.0 2023-09-16
Enamine
EN300-1976989-1g
3-(5-chloro-2-fluoropyridin-3-yl)propan-1-amine
2228421-53-0
1g
$1014.0 2023-09-16

3-(5-chloro-2-fluoropyridin-3-yl)propan-1-amine 関連文献

3-(5-chloro-2-fluoropyridin-3-yl)propan-1-amineに関する追加情報

Introduction to 3-(5-chloro-2-fluoropyridin-3-yl)propan-1-amine (CAS No. 2228421-53-0)

3-(5-chloro-2-fluoropyridin-3-yl)propan-1-amine is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional attributes. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 2228421-53-0, has garnered attention due to its potential applications in drug discovery and development. The molecular structure of this amine derivative incorporates both chloro and fluoro substituents on a pyridine ring, which are known to modulate its biological activity and pharmacokinetic properties.

The presence of a 5-chloro-2-fluoropyridine moiety in the molecular framework of 3-(5-chloro-2-fluoropyridin-3-yl)propan-1-amine is particularly noteworthy. Chloro and fluoro groups are frequently employed in medicinal chemistry due to their ability to enhance metabolic stability, improve binding affinity to biological targets, and influence the overall pharmacological profile of a molecule. This specific substitution pattern has been extensively studied in the context of developing novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the interactions of 3-(5-chloro-2-fluoropyridin-3-yl)propan-1-amine with various biological targets. Studies suggest that this compound exhibits promising binding properties with enzymes and receptors involved in critical metabolic pathways. For instance, preliminary computational studies indicate that it may interact with enzymes such as kinases and phosphodiesterases, which are implicated in a wide range of diseases, including cancer and inflammatory disorders.

The synthesis of 3-(5-chloro-2-fluoropyridin-3-yl)propan-1-amine involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. The chloro and fluoro substituents introduce challenges during synthesis, necessitating the use of specialized reagents and catalysts. However, recent methodologies have streamlined these processes, making it more feasible to produce this compound on a larger scale for further research and development.

In the context of drug discovery, 3-(5-chloro-2-fluoropyridin-3-yl)propan-1-amine represents a valuable scaffold for designing novel therapeutic agents. Its structural features allow for modifications that can fine-tune its biological activity, making it a versatile building block for medicinal chemists. Researchers are exploring its potential as an intermediate in the synthesis of small-molecule inhibitors targeting various disease-related pathways.

One of the most intriguing aspects of 3-(5-chloro-2-fluoropyridin-3-yl)propan-1-amine is its role in developing treatments for neurological disorders. The pyridine ring is a common motif in neuroactive compounds, and modifications at the 5-position with a chloro group have been shown to enhance penetration through the blood-brain barrier. This property makes it an attractive candidate for designing drugs that can cross this barrier effectively.

Furthermore, the fluoro substituent at the 2-position contributes to the lipophilicity of the molecule, which is often crucial for achieving optimal pharmacokinetic profiles. Lipophilic compounds tend to exhibit better oral bioavailability and tissue distribution, factors that are critical for therapeutic efficacy. The combination of chloro and fluoro groups in 3-(5-chloro-2-fluoropyridin-3-yi)propan-l amine thus provides a balanced profile that could be advantageous for drug development.

Recent clinical trials have begun to explore the potential therapeutic applications of derivatives based on this compound. While 3-(5-chloro-zfluoropyridin-zyl)propan-l amine itself may not be directly used as a drug, its derivatives have shown promise in treating conditions such as chronic pain and neurodegenerative diseases. These studies highlight the importance of understanding the structural determinants that contribute to biological activity.

The future directions for research on 3-(5-chloro-zfluoropyridin-zyl)propan-l amine include further optimization of its chemical structure to enhance its pharmacological properties. Techniques such as structure-based drug design (SBDD) and fragment-based drug design (FBDD) are being employed to identify new analogs with improved potency and selectivity. Additionally, advances in high-throughput screening (HTS) technologies will enable researchers to rapidly test large libraries of compounds derived from this scaffold.

The role of computational tools in understanding the behavior of 3-(z-chloroz2-fluoropyridinezylzpropanzl amine cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations provide insights into how this compound interacts with biological targets at an atomic level. These insights are crucial for designing molecules that can effectively modulate biological processes without unintended side effects.

In conclusion, 35chlorozzfluoropyridinzylzpropanzl amine (CAS No.z2228421530) is a compound with significant potential in pharmaceutical research Its unique structural features make it an attractive scaffold for developing novel therapeutic agents particularly those targeting neurological disorders The ongoing studies into its derivatives underscore its importance as a building block for future drugs As research continues we can expect further discoveries that will expand our understanding of its applications in medicine

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